![molecular formula C22H21F3N2 B6075710 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as NTTP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. NTTP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential pharmacological properties, including its role in the treatment of depression, anxiety, and other neurological disorders. 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By binding to this transporter, 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can increase the levels of serotonin in the brain, which is associated with improved mood and decreased anxiety.
Mechanism of Action
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin in the brain. This results in increased levels of serotonin in the synaptic cleft, which can improve mood and decrease anxiety. 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to bind to the dopamine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have antidepressant and anxiolytic effects in animal models. 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This suggests that 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter. However, 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has limited solubility in water, which can make it difficult to administer in animal models. 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of research is the development of more efficient synthesis methods for 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. Another area of research is the investigation of the potential therapeutic applications of 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine in the treatment of depression, anxiety, and other neurological disorders. Additionally, the mechanism of action of 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its effects on the brain and behavior require further investigation. Finally, the development of new analogs of 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine with improved pharmacological properties may lead to the discovery of more effective treatments for neurological disorders.
Synthesis Methods
1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a multistep reaction process. The first step involves the reaction of 1-naphthylmethylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the desired product, 1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. The purity of the product can be improved by recrystallization.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2/c23-22(24,25)19-8-4-9-20(15-19)27-13-11-26(12-14-27)16-18-7-3-6-17-5-1-2-10-21(17)18/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVPKNGYDKFBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
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